1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a benzo[d][1,3]dioxol-5-yl group and a 4-ethylphenyl moiety. Quinazoline-2,4-diones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and pesticidal properties . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxol group may contribute to improved lipophilicity and receptor binding . The 4-ethylphenyl substituent likely modulates electronic and steric effects, influencing interactions with biological targets.
Properties
Molecular Formula |
C26H20N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3 |
InChI Key |
NVIAMWMCGZHDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the formation of the oxadiazole ring, and finally the quinazoline core.
Preparation of Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions and Conditions
*Yields are approximate and depend on reaction optimization.
Functional Group Transformations
The compound undergoes specific reactions at its reactive sites:
a. Alkylation at the Quinazoline Nitrogen
The methylene group adjacent to the oxadiazole ring reacts with alkyl halides (e.g., benzyl chloride, methyl iodide) in the presence of NaH or K₂CO₃ to introduce substituents .
b. Acid/Base-Mediated Ring Modifications
-
Acid Hydrolysis : The oxadiazole ring can undergo partial hydrolysis in concentrated HCl to yield open-chain hydrazide derivatives.
-
Base-Induced Rearrangement : Treatment with NaOH may lead to ring expansion or contraction, depending on conditions .
Table 2: Functional Group Reactivity
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkylation | Benzyl chloride, DMF, 60°C | N-Benzylated quinazoline derivative |
| Acid Hydrolysis | 6M HCl, reflux, 4h | Hydrazide intermediate |
| Cyclization (HgO) | HgO, ethanol, reflux | Oxadiazole-thione analog |
Mechanistic Insights
a. Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond .
b. Oxadiazole Cyclization
The reaction of dithiosemicarbazide with CS₂ and KOH involves nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclodehydration to form the oxadiazole ring .
Stability and Degradation Pathways
The compound demonstrates moderate stability under ambient conditions but degrades under strong acidic or basic environments:
-
Acidic Conditions : Protonation of the quinazoline nitrogen leads to ring-opening reactions.
-
Oxidative Stress : Exposure to H₂O₂ results in cleavage of the oxadiazole ring, forming nitrile and amide byproducts.
Comparative Reactivity with Analogues
The 4-ethylphenyl substituent enhances electron density at the quinazoline core, increasing susceptibility to electrophilic substitution compared to methyl-substituted analogs.
Table 3: Reactivity Comparison with Analogues
| Compound Substituent | Electrophilic Substitution Rate (Relative) |
|---|---|
| 4-Methylphenyl | 1.0 (Baseline) |
| 4-Ethylphenyl | 1.3 |
| 4-Chlorophenyl | 0.7 |
Analytical Characterization
Reaction products are characterized using:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole and quinazoline frameworks exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The antimicrobial activity is often evaluated using methods such as broth microdilution and agar diffusion assays .
Anticancer Activity
Quinazoline derivatives are known for their anticancer potential. The incorporation of oxadiazole groups has been linked to enhanced cytotoxicity against cancer cell lines. Studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, some derivatives have been identified as inhibitors of DNA topoisomerase IV, which is crucial for DNA replication in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing quinazoline structures have been documented. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Synthesis and Evaluation
A notable study synthesized a series of quinazoline derivatives and evaluated their antibacterial activities. Among these compounds, several demonstrated promising efficacy against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in cell death or altered cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Quinazoline-2,4-dione Derivatives
- 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole): Use: Agricultural fungicide targeting ergosterol biosynthesis . Key Differences:
- Quinconazole replaces the 1,2,4-oxadiazole group with a triazole ring, which is critical for cytochrome P450 inhibition.
The dichlorophenyl substituent enhances antifungal potency but may increase toxicity compared to the 4-ethylphenyl group in the target compound.
- 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole): Use: Broad-spectrum fungicide with systemic activity . Key Differences:
- Fluorination at position 6 improves photostability and soil mobility.
1,2,4-Oxadiazole-Containing Analogues
- 5-(Aryl)-{3-[4-(2-Phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles (e.g., 3a-g) :
- These pyrazole derivatives lack the quinazoline-2,4-dione core, resulting in different target specificity (e.g., bacterial membrane disruption vs. enzyme inhibition).
- The benzo[d][1,3]dioxol group in the target compound may enhance CNS penetration compared to benzylidene substituents in pyrazoles .
Coumarin-Benzodiazepine Hybrids (e.g., 4g, 4h):
- Use : Anticancer and anti-inflammatory agents .
- Key Differences :
- The tetrazole and coumarin moieties in 4g and 4h confer distinct redox-modulating properties, absent in the target compound.
- The target compound’s oxadiazole-quinazoline hybrid structure may prioritize kinase inhibition over DNA intercalation .
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Studies have shown that quinazoline derivatives possess significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities against various bacterial strains. The results indicated that many compounds exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound 13 | E. coli | 15 | Moderate |
| Compound 15 | S. aureus | 20 | Strong |
| Compound 16 | P. aeruginosa | 12 | Moderate |
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth .
In particular, the compound under review has demonstrated efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves downregulation of proteins associated with cell survival and proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.31 | Inhibition of AKT/mTOR signaling |
| A549 | 1.50 | Induction of apoptosis via caspase activation |
Case Study 1: Dual c-Met/VEGFR-2 Inhibition
A recent study focused on the dual inhibition of c-Met and VEGFR-2 by quinazoline derivatives. The compound was shown to effectively inhibit both targets, which are critical in cancer progression and angiogenesis. The results suggest that this compound could serve as a promising candidate for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of quinazoline derivatives was tested against multiple bacterial strains. The findings indicated that specific substitutions on the quinazoline ring significantly enhanced antibacterial potency. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the common synthetic routes for constructing the quinazoline-2,4(1H,3H)-dione core in this compound?
The quinazoline-dione core is typically synthesized via cyclization of anthranilic acid derivatives or through condensation reactions involving 2-aminobenzamide precursors. For example, cyclization of ethyl 1-methyl-5-(substituted quinazolin-3-yl)pyrazole-4-acetates under acidic conditions has been reported to yield quinazolinone derivatives . Modifications at the N3 position (e.g., 4-ethylphenyl) can be introduced via alkylation or nucleophilic substitution.
Q. Which spectroscopic techniques are most effective for characterizing the oxadiazole and benzodioxole moieties?
- 1H/13C NMR : The benzodioxole moiety (OCH2O) shows a singlet near δ 5.9 ppm in 1H NMR, while the oxadiazole protons resonate as distinct singlets or multiplets depending on substitution .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M]+) and fragmentation patterns. For instance, a molecular ion at m/z 480.28 was observed for a related pyrazoline-oxadiazole compound .
- IR Spectroscopy : Stretching vibrations for C=N (oxadiazole) and C-O (benzodioxole) are detectable in the 1600–1700 cm⁻¹ and 1200–1300 cm⁻¹ ranges, respectively.
Q. What reaction conditions are used to introduce the 1,2,4-oxadiazole moiety into quinazoline derivatives?
The 1,2,4-oxadiazole ring is often formed via cyclization of amidoximes with carboxylic acid derivatives or via Huisgen cycloaddition. For example, reacting 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole-5-carbohydrazide with activated methylene compounds under microwave irradiation can improve yield and regioselectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and stability of this compound?
DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry, compute frontier molecular orbitals (HOMO-LUMO), and map electrostatic potential (MEP) surfaces. These analyses reveal charge distribution, nucleophilic/electrophilic sites, and thermodynamic properties (e.g., Gibbs free energy). For a structurally similar triazole-pyrimidine hybrid, DFT validated intramolecular hydrogen bonding and correlated stability with experimental X-ray data .
Q. What strategies resolve contradictions in biological activity data among quinazoline-dione derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural modifications. Systematic structure-activity relationship (SAR) studies are critical. For example:
- Substituent Effects : The 4-ethylphenyl group may enhance lipophilicity and membrane permeability compared to polar substituents.
- Oxadiazole Role : The electron-deficient oxadiazole ring can improve binding to target proteins (e.g., anticonvulsant activity via GABA modulation) . Comparative molecular docking against protein targets (e.g., COX-2 for anti-inflammatory activity) can rationalize divergent results .
Q. How does the 1,2,4-oxadiazole ring influence electronic properties and bioactivity?
The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability. Its electron-withdrawing nature polarizes the quinazoline-dione core, increasing electrophilicity at reactive sites (e.g., C2 carbonyl). In docking studies, oxadiazole-containing analogs showed stronger hydrogen bonding with kinase active sites compared to non-oxadiazole derivatives .
Q. What are the challenges in achieving regioselectivity during oxadiazole-methyl-quinazoline linkage synthesis?
Competing pathways (e.g., formation of 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) require precise control of reaction conditions:
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves regioselectivity .
- Protecting Groups : Temporary protection of the quinazoline NH group prevents undesired side reactions during oxadiazole formation .
Methodological Recommendations
- Synthetic Optimization : Employ microwave irradiation to reduce reaction times and improve yields for cyclization steps .
- Structural Validation : Combine X-ray crystallography with DFT to confirm molecular conformation and intermolecular interactions .
- Biological Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, maximal electroshock for anticonvulsant screening) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
